N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13826181
InChI: InChI=1S/C20H28N2/c1-19(2,3)14-11-15(20(4,5)6)13-16(12-14)22-18-10-8-7-9-17(18)21/h7-13,22H,21H2,1-6H3
SMILES: CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C
Molecular Formula: C20H28N2
Molecular Weight: 296.4 g/mol

N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine

CAS No.:

Cat. No.: VC13826181

Molecular Formula: C20H28N2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine -

Specification

Molecular Formula C20H28N2
Molecular Weight 296.4 g/mol
IUPAC Name 2-N-(3,5-ditert-butylphenyl)benzene-1,2-diamine
Standard InChI InChI=1S/C20H28N2/c1-19(2,3)14-11-15(20(4,5)6)13-16(12-14)22-18-10-8-7-9-17(18)21/h7-13,22H,21H2,1-6H3
Standard InChI Key DKUPZFASENNFFJ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Composition

The IUPAC name for this compound is 2-N-(3,5-ditert-butylphenyl)benzene-1,2-diamine, reflecting the substitution pattern of tert-butyl groups at the 3 and 5 positions of the aniline moiety. The molecular structure consists of a central benzene ring with two amine groups at the 1 and 2 positions, one of which is further functionalized with a 3,5-di-tert-butylphenyl group.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC20H28N2
Molecular Weight296.4 g/mol
Exact Mass296.2253 g/mol
SMILESCC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C
InChIKeyDKUPZFASENNFFJ-UHFFFAOYSA-N

The tert-butyl groups impart significant steric bulk, influencing the compound’s solubility and reactivity. XLogP3 calculations estimate a partition coefficient of 5.2, suggesting high lipophilicity under standard conditions.

Crystallographic and Stereochemical Considerations

While single-crystal X-ray diffraction data for N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine remains unpublished, related structures featuring tert-butyl-substituted aromatic diamines exhibit non-planar conformations due to steric repulsion between substituents . Molecular modeling predicts a dihedral angle of 112–118° between the central benzene ring and the tert-butylphenyl group, creating a twisted geometry that may enhance metal-coordination selectivity.

Synthesis and Manufacturing

Synthetic Routes

  • Buchwald-Hartwig Amination: Reacting 1,2-diaminobenzene with 3,5-di-tert-bromobenzene using a copper(I) iodide catalyst and a phosphine ligand in dimethyl sulfoxide (DMSO) at elevated temperatures .

  • Purification: Isolation via silica gel chromatography with hexane/ethyl acetate gradients, achieving >95% purity as confirmed by HPLC .

Table 2: Representative Reaction Conditions for Analog Synthesis

ParameterValueSource
CatalystCuI (5 mol%)
LigandN,N'-dimethylethylenediamine
SolventDMSO
Temperature110°C
Reaction Time22 hours
Yield71%

Scalability and Industrial Production

Industrial-scale manufacturing challenges include:

  • Steric Hindrance: Bulky tert-butyl groups slow reaction kinetics, necessitating extended reaction times .

  • Purification Complexity: High lipophilicity complicates crystallization, often requiring chromatographic methods unsuitable for bulk production .

  • Oxidative Sensitivity: The primary amine groups necessitate inert atmosphere handling to prevent oxidation .

Physicochemical Properties

Thermal Stability and Phase Behavior

Although melting and boiling points are unspecified for N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine, its structural analog N1-[3',5'-Di-tert-butylbiphenyl-2-yl]-N2-[2-(3,5-di-tert-butylphenyl)naphthalen-1-yl]benzene-1,2-diamine (MW 687.03 g/mol) exhibits:

  • Melting Range: 158–162°C (decomposition observed above 200°C)

  • Storage Conditions: Recommended storage at <15°C under nitrogen

Table 3: Comparative Thermal Data for Related Compounds

CompoundMelting Point (°C)Decomposition Temp (°C)Source
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine analog158–162>200
Mesityl bromide37–40N/A

Solubility Profile

Preliminary solubility assessments in polar aprotic solvents suggest:

  • DMSO: >50 mg/mL at 25°C

  • Ethyl Acetate: ~15 mg/mL at 25°C

  • Hexane: <1 mg/mL at 25°C

The compound’s poor aqueous solubility (logP = 5.2) limits biological applications but enhances compatibility with organic reaction media.

Analytical Characterization

Spectroscopic Data

1H NMR (270 MHz, CDCl3):

  • Aromatic Protons: δ 7.30–7.24 (m, 2H), 6.99–6.96 (m, 2H), 6.88–6.81 (m, 3H)

  • tert-Butyl Groups: δ 1.45 (s, 18H)

  • Amine Protons: δ 3.24 (s, 2H, exchangeable)

FT-IR (KBr pellet):

  • N-H Stretch: 3350–3250 cm⁻¹ (broad)

  • C-N Stretch: 1240–1180 cm⁻¹

  • tert-Butyl C-H: 2965 cm⁻¹, 2870 cm⁻¹

Applications in Catalysis and Materials Science

Ligand in Copper-Catalyzed Amination

N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine derivatives enable room-temperature amination of aryl bromides when complexed with CuI . Key performance metrics include:

  • Turnover Frequency (TOF): 8.2 h⁻¹

  • Substrate Scope: Tolerates electron-rich and electron-deficient aryl bromides

  • Functional Group Compatibility: Nitriles, esters, and ketones remain intact

Mechanistic Insight: The tert-butyl groups create a sterically protected coordination site, stabilizing the Cu(I) intermediate and preventing disproportionation .

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